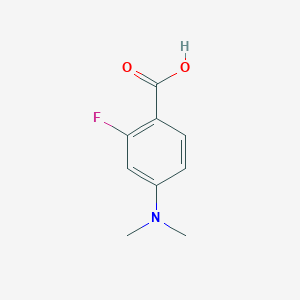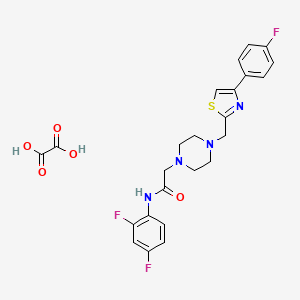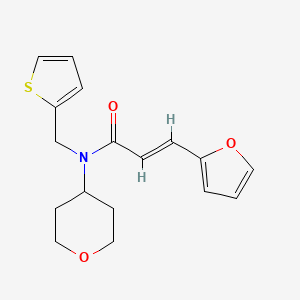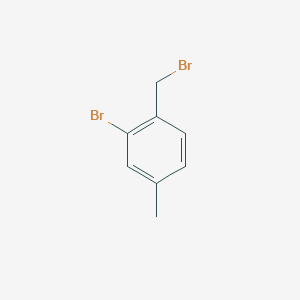
2-Bromo-3-hexyl-5-formylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-hexyl-5-formylthiophene is a monomeric precursor that forms bromo terminate polymers . It is also known by several synonyms such as EA284, Th6-CHO-Br, 5-bromo-4-hexylthiophene-2-carbaldehyde, and others .
Synthesis Analysis
2-Bromo-3-hexylthiophene is synthesized by the bromination of hexylthiophene . It is used in the synthesis of End-capped Regioregular Poly (3-hexylthiophene) and to synthesize well-defined head-to-tail-type oligothiophenes which are used in a number of high-technology applications including OLEDs .Molecular Structure Analysis
The molecular weight of 2-Bromo-3-hexyl-5-formylthiophene is 276.22 . The IUPAC name is 5-bromo-4-hexyl-1H-1lambda3-thiophene-2-carbaldehyde .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The storage temperature for 2-Bromo-3-hexyl-5-formylthiophene is between 28 C .Scientific Research Applications
Polymerization and Material Science
Controlled Polymerization and High Molecular Weight Synthesis : The controlled polymerization of 2-bromo-3-hexyl-5-iodothiophene, a related compound, using Ni(dppp)Cl2 as a catalyst and LiCl as an additive, has been extensively studied. The addition of LiCl significantly influences the polymerization rate and can lead to the synthesis of high molecular weight polydodecylthiophene. The initiation reaction and the effects of LiCl on the reactivity and active center of the monomers were thoroughly analyzed (Lamps & Catala, 2011).
Synthesis of Electron-Transport Materials : 2-Bromo compounds, such as 2-bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide), have been used in the synthesis of bis(perylene diimide)–donor electron-transport materials. These materials exhibit reversible reductions and bridge-based oxidations and have been applied in n-channel organic field-effect transistors, demonstrating their potential in electronic devices (Zhang et al., 2013).
Block Copolymer Synthesis : The well-controlled synthesis of block copolythiophenes has been achieved through the polymerization of related compounds like 2-bromo-3-hexyl-5-iodothiophene. This process is significant in creating materials with specific properties, as confirmed by various spectroscopic techniques and microscopic analysis (Ohshimizu & Ueda, 2008).
Chemical Synthesis and Modification
Selective Metallation and Synthesis : The selective lithiation of related thiophene compounds has been accomplished under controlled conditions, allowing for the transformation into 2-bromo-3-formylthiophene with high selectivity. This method is important for the precise synthesis of specific thiophene derivatives (Sonoda et al., 2009).
Synthesis of Regioregular Polythiophene and Block Copolymers : The use of π-allylnickel complexes in the polymerization of related bromo-hexyl-chloromagnesiothiophene compounds has been demonstrated to produce regioregular polythiophenes and well-defined block copolymers. This technique highlights the versatility of nickel-catalyzed polymerizations in creating complex polymeric structures (Gao et al., 2014).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-hexylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9-7-10(8-13)14-11(9)12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPXASZHQGYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B2688278.png)




![(2E)-N-(2-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2688286.png)
![N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2688287.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2688288.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2688290.png)
![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2688291.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)

